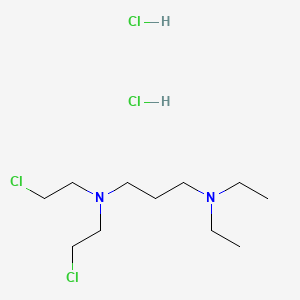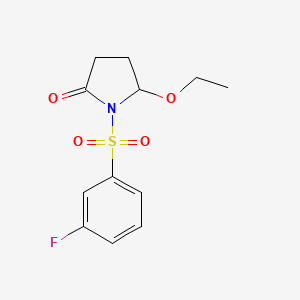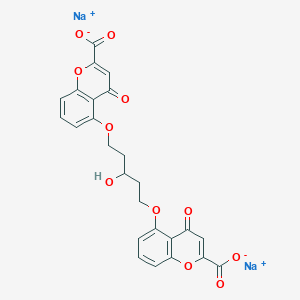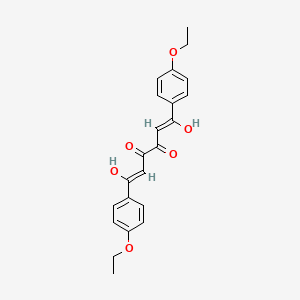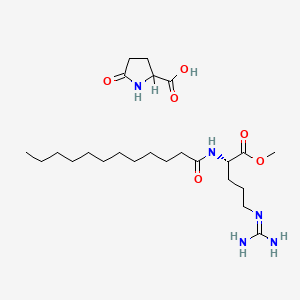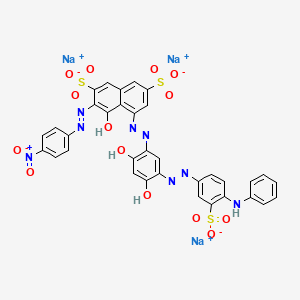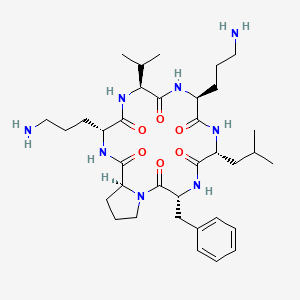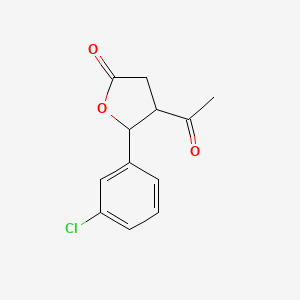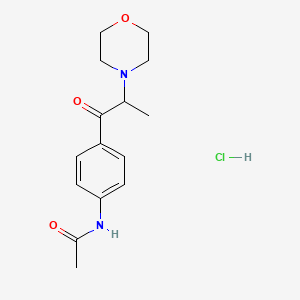
(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride* is a complex organic compound with a unique structure It is characterized by the presence of dichloro groups and a methanobenzocyclooctene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves multiple steps. The starting materials typically include benzocyclooctene derivatives, which undergo chlorination to introduce the dichloro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium bromide*
- (5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium iodide*
Uniqueness
The uniqueness of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride lies in its specific structural features, such as the dichloro groups and the methanobenzocyclooctene framework
Properties
CAS No. |
85750-25-0 |
|---|---|
Molecular Formula |
C14H16Cl3N |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
[(1R,9S,13S)-4,5-dichloro-13-tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraenyl]-methylazanium;chloride |
InChI |
InChI=1S/C14H15Cl2N.ClH/c1-17-14-8-3-2-4-10(14)11-7-13(16)12(15)6-9(11)5-8;/h2-3,6-8,10,14,17H,4-5H2,1H3;1H/t8-,10-,14+;/m1./s1 |
InChI Key |
LXTRDHPNDMEDOE-KEANCSMOSA-N |
Isomeric SMILES |
C[NH2+][C@@H]1[C@@H]2CC=C[C@@H]1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
Canonical SMILES |
C[NH2+]C1C2CC=CC1CC3=CC(=C(C=C23)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


